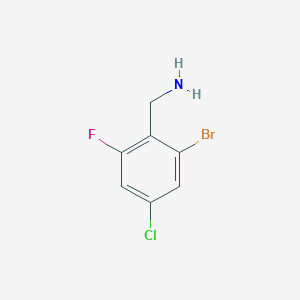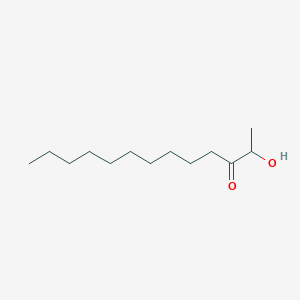
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde is an organic compound with the molecular formula C8H7FO2 It is a derivative of phenylacetaldehyde, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of 2-hydroxyacetophenone followed by formylation. The process typically includes the following steps:
Fluorination: The starting material, 2-hydroxyacetophenone, is subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.
Formylation: The fluorinated intermediate is then treated with a formylating agent, such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4), to introduce the aldehyde group at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of cost-effective and readily available reagents to minimize production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for the formation of tosylates, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 2-(2-Fluoro-5-hydroxyphenyl)acetic acid.
Reduction: 2-(2-Fluoro-5-hydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways, particularly those involving aldehyde dehydrogenases.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and specialty materials, including polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids.
Pathways Involved: It participates in metabolic pathways involving the detoxification of aldehydes and the biosynthesis of various biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyacetophenone: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.
2-Fluoroacetophenone: Lacks the hydroxyl group, which affects its solubility and reactivity.
5-Fluoro-2-hydroxyacetophenone: Similar structure but with different functional group positioning, affecting its chemical properties and reactivity.
Uniqueness
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties such as increased reactivity and specific interactions with biological targets. This makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H7FO2 |
|---|---|
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
2-(2-fluoro-5-hydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H7FO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,4-5,11H,3H2 |
Clave InChI |
AYYIOYHLFSYWEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


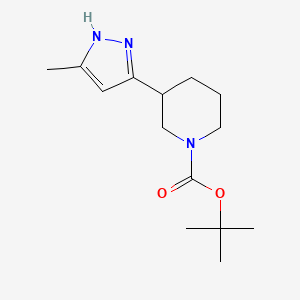
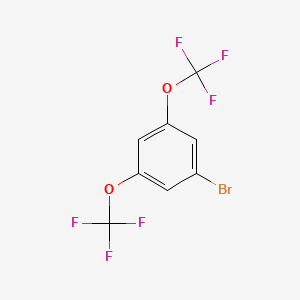
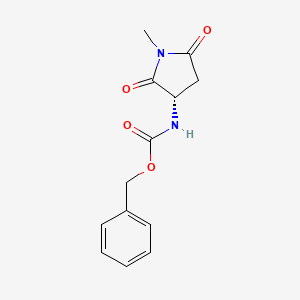

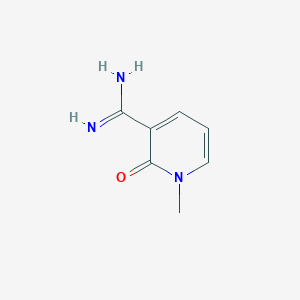
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
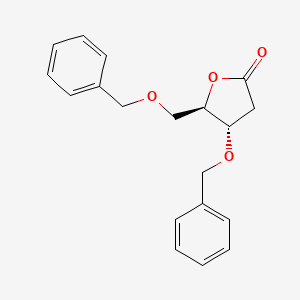
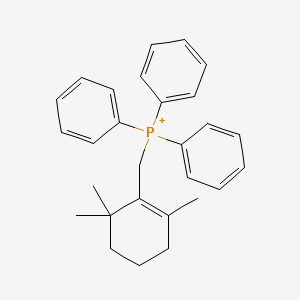
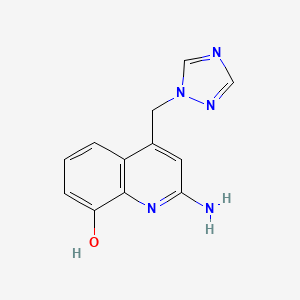
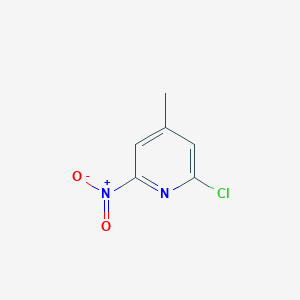
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)
